2-Methyl-4-(trifluoromethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(trifluoromethyl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a methyl group at the 2-position and a trifluoromethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the hydrogenation reduction of 4-(trifluoromethyl)pyridine, followed by distillation and concentration of the reaction mixture . Another approach involves the radical trifluoromethylation of carbon-centered radical intermediates .
Industrial Production Methods
Industrial production methods for 2-Methyl-4-(trifluoromethyl)piperidine often involve large-scale hydrogenation processes, where 4-(trifluoromethyl)pyridine is reduced under controlled conditions to yield the desired piperidine derivative. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions typically involve the conversion of the trifluoromethyl group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice being critical factors.
Major Products
Scientific Research Applications
2-Methyl-4-(trifluoromethyl)piperidine has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activity, including its role as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets, such as receptors and enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted piperidines, such as 4-(trifluoromethyl)piperidine and 3-(trifluoromethyl)piperidine . These compounds share similar structural features but differ in the position of the trifluoromethyl group.
Uniqueness
2-Methyl-4-(trifluoromethyl)piperidine is unique due to the presence of both a methyl and a trifluoromethyl group on the piperidine ring. This combination of substituents imparts distinct chemical properties, such as increased stability and lipophilicity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C7H12F3N |
---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
2-methyl-4-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C7H12F3N/c1-5-4-6(2-3-11-5)7(8,9)10/h5-6,11H,2-4H2,1H3 |
InChI Key |
YVFSMKDGJYMMJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.